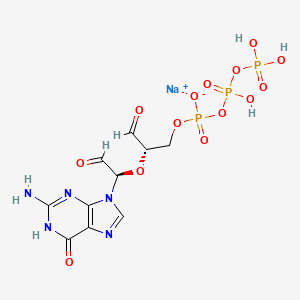

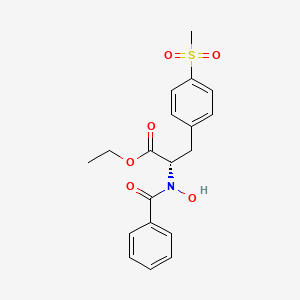

(S)-N-苯甲酰-β-羟基-4-(甲磺酰基)-D-苯丙氨酸乙酯

描述

Synthesis Analysis

The synthesis of related benzoyl amino acid esters involves coupling ortho-ferrocenyl benzoic acid to amino acid ethyl esters using conventional protocols. Such methods can be adapted for synthesizing (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester by selecting appropriate starting materials and reagents, ensuring the introduction of specific functional groups at the correct positions on the molecule (Savage et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester can be characterized by various spectroscopic techniques, including NMR and mass spectrometry, as well as by X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups (Ranganatha et al., 2012).

Chemical Reactions and Properties

The reactivity of (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester is influenced by its functional groups. Benzoyl amino acid esters, for instance, participate in various chemical reactions, such as nucleophilic substitutions, depending on the substituents present on the benzoyl and amino acid components. The presence of a methylsulfonyl group can further influence the molecule's reactivity, potentially leading to unique chemical transformations (Baumgarth et al., 1997).

Physical Properties Analysis

The physical properties of (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester, such as solubility, melting point, and crystalline structure, can be deduced from its molecular structure and intermolecular interactions. For example, the presence of benzoyl and methylsulfonyl groups can affect the compound's polarity and, consequently, its solubility in various solvents. X-ray crystallography studies provide insights into the crystal structure and molecular packing (Ranganatha et al., 2012).

Chemical Properties Analysis

The chemical properties of (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester, including its acidity, basicity, and reactivity towards other chemical agents, are determined by its functional groups. The benzoyl group's reactivity, combined with the methylsulfonyl and amino acid ester functionalities, can lead to interesting reactions, such as esterification, amidation, and more complex transformations, depending on the reaction conditions and the presence of catalysts (Baumgarth et al., 1997).

科学研究应用

合成和表征

- 该化合物已用于合成 N-邻二茂铁基和 N-对二茂铁基苯甲酰氨基酸酯,展示了其在新型有机金属化合物合成中的作用 (Savage 等人,2006); (Savage 等人,2005)。

配合物的形成和反应性

- 用于与生物学上重要的配体形成金属配合物,展示了其在复杂化学合成和新型化合物形成中的潜力 (Enzmann 和 Beck,2004)。

肽键的形成

- 促进快速的酰胺键形成,表明其在肽化学中的效用和在合成具有生物活性的肽中的潜在应用 (Slaitas 和 Yeheskiely,2002)。

聚合物的合成

- 在含有苯四甲酸和 L-苯丙氨酸部分的光学活性聚(酯-酰亚胺)的合成中发挥作用,突出了其在先进聚合物化学中的效用 (Mallakpour 等人,2002)。

安全和危害

Like all chemicals, esters can pose certain hazards. The specific hazards can vary widely depending on the particular ester . Some esters can be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life45.

未来方向

The field of ester chemistry is a vibrant and active area of research. Current developments in esterification technologies are being analyzed and novel technology-based solutions are being proposed3. These advancements could lead to more efficient and environmentally friendly methods for the synthesis of esters3.

Please consult with a professional chemist or a reliable source for more specific and detailed information about “(S)-N-Benzoyl–hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester”.

属性

IUPAC Name |

ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-3-26-19(22)17(20(23)18(21)15-7-5-4-6-8-15)13-14-9-11-16(12-10-14)27(2,24)25/h4-12,17,23H,3,13H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPCAHMYRXVINV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

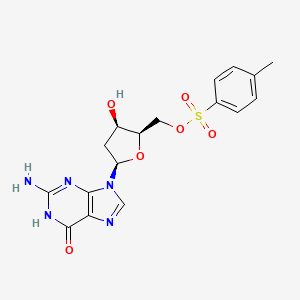

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

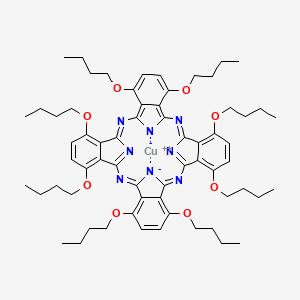

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)